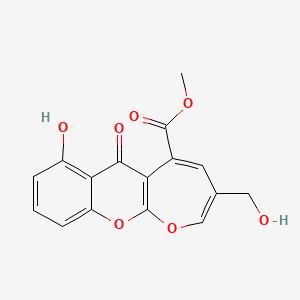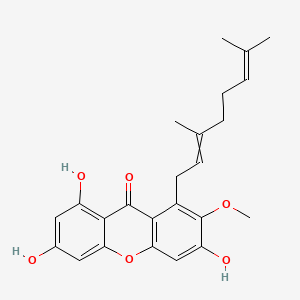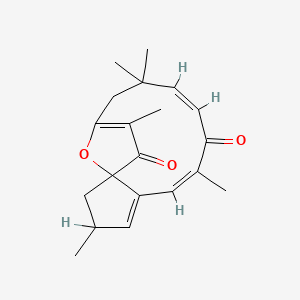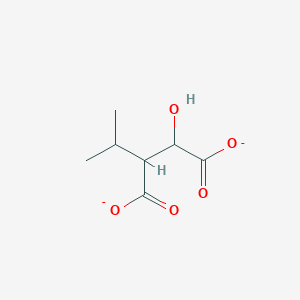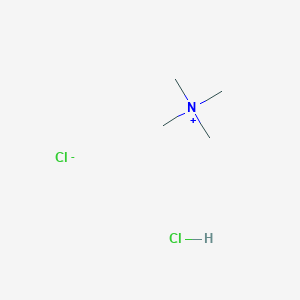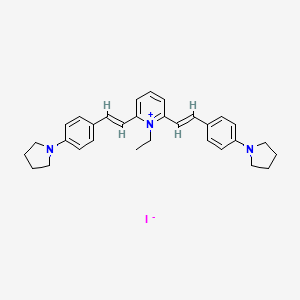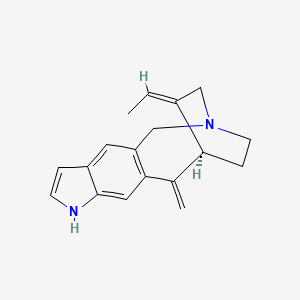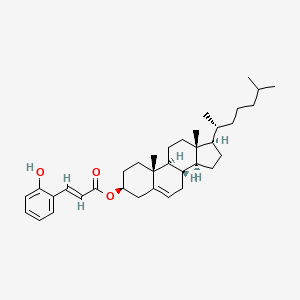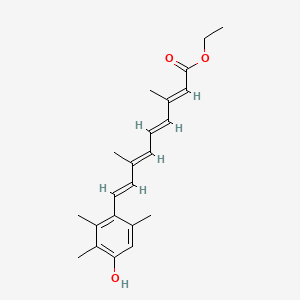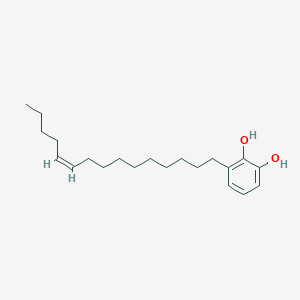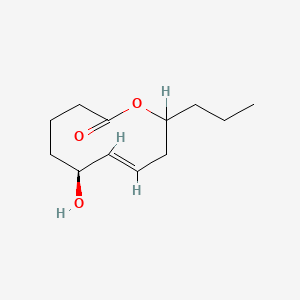
Putaminoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Putaminoxin is an oxacycle.
Scientific Research Applications
Biological Activity & Synthesis
The stereochemical complexity of Putaminoxin has led to several studies focusing on its total synthesis and the determination of its absolute configuration. This is crucial for understanding its biological activity and potential therapeutic applications. The first stereoselective total synthesis of Putaminoxin E and its epimer was achieved, starting from basic organic components, and involving key steps like Maruoka asymmetric allylation and ring-closing metathesis. This synthesis not only elucidates the structure of Putaminoxin but also allows for the evaluation of its cytotoxic and antimicrobial activities (Sudhakar et al., 2012).
Role in Drug Discovery
Putaminoxin has been implicated in drug discovery efforts, especially in the search for inhibitors against SARS-CoV-2. Computational studies evaluating natural metabolites for their pharmacokinetic properties and safety indices have highlighted Putaminoxin among compounds with favorable absorption, metabolism, distribution, and excretion parameters. Docking studies comparing these compounds to antiviral drugs have shown that Putaminoxin derivatives exhibit substantial binding affinity to key viral proteins, suggesting their potential as lead compounds in therapeutic development (Padhi et al., 2020).
Implications in Phytotoxicity
Research into the phytotoxicity of Putaminoxin and related compounds has provided valuable insights into their mode of action and potential applications in agriculture. Structure-activity relationship studies have been conducted to understand the features contributing to their phytotoxicity against specific weeds, shedding light on the molecular basis of their action and guiding the design of phytotoxic agents based on this scaffold (Berestetskiy et al., 2008).
properties
CAS RN |
172104-03-9 |
|---|---|
Product Name |
Putaminoxin |
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
(4E,6S)-6-hydroxy-2-propyl-2,3,6,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C12H20O3/c1-2-5-11-8-3-6-10(13)7-4-9-12(14)15-11/h3,6,10-11,13H,2,4-5,7-9H2,1H3/b6-3+/t10-,11?/m1/s1 |
InChI Key |
SQAZDQDTNRHIGZ-QGXXYDBCSA-N |
Isomeric SMILES |
CCCC1C/C=C/[C@H](CCCC(=O)O1)O |
SMILES |
CCCC1CC=CC(CCCC(=O)O1)O |
Canonical SMILES |
CCCC1CC=CC(CCCC(=O)O1)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (3R,3'R)-3,4',9',10-tetrahydroxy-3'-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1236873.png)
